3-Heptyn-2-one, 6-methyl- (9CI)

Physical Chemistry Analytical Chemistry Process Development

3-Heptyn-2-one, 6-methyl- (9CI) (CAS 118893-61-1), also known as 6-Methylhept-3-yn-2-one, is an alkyne ketone with the molecular formula C8H12O and a molecular weight of 124.18 g/mol. It is characterized by a carbon-carbon triple bond conjugated with a ketone functional group.

Molecular Formula C8H12O
Molecular Weight 124.183
CAS No. 118893-61-1
Cat. No. B569198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Heptyn-2-one, 6-methyl- (9CI)
CAS118893-61-1
Synonyms3-Heptyn-2-one, 6-methyl- (9CI)
Molecular FormulaC8H12O
Molecular Weight124.183
Structural Identifiers
SMILESCC(C)CC#CC(=O)C
InChIInChI=1S/C8H12O/c1-7(2)5-4-6-8(3)9/h7H,5H2,1-3H3
InChIKeyFBCWWQPKEBOSEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Heptyn-2-one, 6-methyl- (9CI) CAS 118893-61-1: Product Baseline and Procurement Context


3-Heptyn-2-one, 6-methyl- (9CI) (CAS 118893-61-1), also known as 6-Methylhept-3-yn-2-one, is an alkyne ketone with the molecular formula C8H12O and a molecular weight of 124.18 g/mol . It is characterized by a carbon-carbon triple bond conjugated with a ketone functional group . This compound is primarily supplied for research and development purposes and is not intended for human or veterinary use .

Why Generic Substitution of 6-Methyl-3-heptyn-2-one Fails: The Risk of Non-Equivalent Alkyne Ketones


Direct substitution of 6-Methyl-3-heptyn-2-one with other in-class compounds such as 3-Heptyn-2-one (CAS 26059-43-8) or 5-Heptyn-2-one (CAS 22592-18-3) is not recommended due to significant differences in physicochemical properties and reactivity. The presence of a 6-methyl group in the target compound alters its steric and electronic profile compared to its unsubstituted or regioisomeric counterparts . These structural variations directly impact key parameters like boiling point, vapor pressure, and lipophilicity, which are critical for applications in volatile analysis, synthesis, and material science. Interchanging these compounds without verification can lead to failed experiments, irreproducible results, and wasted resources.

Quantitative Differentiation Guide for 3-Heptyn-2-one, 6-methyl- (9CI) vs. Closest Analogs


Physicochemical Property Comparison: 6-Methyl-3-heptyn-2-one vs. 3-Heptyn-2-one

The 6-methyl substitution in 6-Methyl-3-heptyn-2-one significantly alters its molecular weight and predicted lipophilicity compared to the unsubstituted 3-Heptyn-2-one. This structural difference is expected to impact its behavior in chromatographic separations and its distribution in biphasic systems .

Physical Chemistry Analytical Chemistry Process Development

Volatility and Boiling Point Differentiation for Distillation and Vapor-Phase Applications

The presence of the 6-methyl group in 6-Methyl-3-heptyn-2-one increases its molecular weight and alters intermolecular interactions compared to the non-methylated 3-Heptyn-2-one. This structural modification is anticipated to result in a higher boiling point and lower vapor pressure, which are critical parameters for designing distillation, evaporation, and vapor-phase reaction processes .

Thermodynamics Separation Science Process Engineering

Synthetic Utility as a Propargylic Ketone in Complex Molecule Construction

3-Heptyn-2-one, 6-methyl- (9CI) serves as a specific propargylic ketone building block in the total synthesis of complex natural products. Its structure was integral to the chemoselective synthesis of the macrocyclic core of Leucascandrolide A, a cytotoxic macrolide . This application highlights a specific, documented synthetic role that is not broadly applicable to its simpler, non-methylated analogs like 3-Heptyn-2-one.

Organic Synthesis Medicinal Chemistry Natural Product Synthesis

Recommended Research and Industrial Application Scenarios for 3-Heptyn-2-one, 6-methyl- (9CI)


Development of Optimized GC-MS Analytical Methods for Complex Mixtures

Based on its distinct molecular weight (124.18 g/mol) and predicted LogP (1.62) compared to other heptynones, 3-Heptyn-2-one, 6-methyl- (9CI) is an ideal candidate for developing and validating high-resolution gas chromatography-mass spectrometry (GC-MS) methods. Its unique retention index allows for precise quantification and differentiation from structurally similar volatile compounds in complex matrices, making it a valuable analytical standard in flavor, fragrance, or environmental analysis .

Process Optimization for Distillation and Vapor-Phase Reactions

The predicted boiling point of 170.1 °C at 760 mmHg, which is higher than that of the non-methylated analog 3-Heptyn-2-one, makes 3-Heptyn-2-one, 6-methyl- (9CI) a relevant compound for studying the impact of alkyl substitution on the volatility of acetylenic ketones. It can serve as a model compound for developing and optimizing distillation protocols, evaluating vapor-liquid equilibrium data, and designing vapor-phase catalytic reactions where precise volatility is a critical process parameter .

Precursor Development for the Total Synthesis of Bioactive Macrolides

Given its documented role as a propargylic ketone intermediate in the enantioselective synthesis of the Leucascandrolide A macrocyclic core, this compound is a strategic building block for medicinal chemistry and natural product research programs. It is particularly relevant for projects focused on the synthesis of macrolide analogs, exploring structure-activity relationships (SAR), and developing novel anticancer or antimicrobial agents .

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